N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methylphenyl)ethanediamide
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Description
Synthesis Analysis
The synthesis of compounds with a 3,4-dihydroisoquinolin-2(1H)-yl fragment can be achieved through multi-component reactions, such as the Strecker reaction . This reaction offers one of the most direct and viable methods for the synthesis of α-amino acids via in situ or preformed α-amino nitriles formation .Molecular Structure Analysis
The molecular structure of compounds with a 3,4-dihydroisoquinolin-2(1H)-yl fragment has been studied . Molecules interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons that run along the a-axis and stack along the c-axis, connected by van der Waals interactions .Future Directions
The future directions for research on “N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N’-(2-methylphenyl)ethanediamide” and similar compounds could involve further exploration of their potential as therapeutic agents for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies could focus on the synthesis and characterization of new compounds with a 3,4-dihydroisoquinolin-2(1H)-yl fragment .
Mechanism of Action
Target of Action
The primary target of this compound is Protein Arginine Methyltransferases 5 (PRMT5) . PRMT5 is an attractive drug target in the epigenetic field for the treatment of leukemia and lymphoma .
Mode of Action
The compound interacts with PRMT5, inhibiting its activity .
Biochemical Pathways
The inhibition of PRMT5 affects various biochemical pathways involved in the regulation of gene expression. This can lead to changes in cell proliferation and differentiation, particularly in cancer cells .
Result of Action
The inhibition of PRMT5 by this compound can lead to pronounced anti-proliferative activity in certain cancer cells . For example, it has been shown to display significant anti-proliferative activity in MV4-11 cells .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18-7-2-5-11-22(18)28-25(31)24(30)27-16-23(20-10-6-13-26-15-20)29-14-12-19-8-3-4-9-21(19)17-29/h2-11,13,15,23H,12,14,16-17H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXHHCDHODNSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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